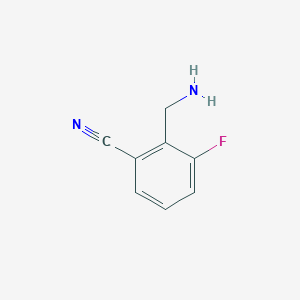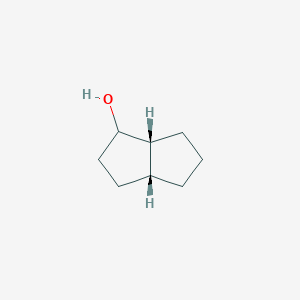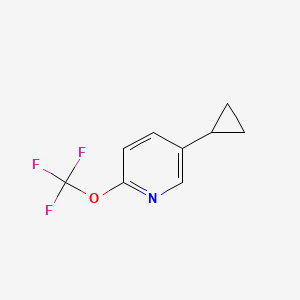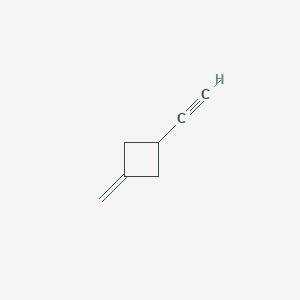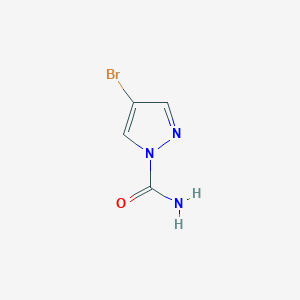
4-bromo-1H-Pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1H-Pyrazole-1-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 4-position and a carboxamide group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromopyrazole with appropriate reagents to introduce the carboxamide functionality .
Industrial Production Methods
Industrial production methods for 4-bromo-1H-pyrazole-1-carboxamide often involve scalable and efficient synthetic routes. These methods may include the use of palladium-catalyzed reactions, which offer high yields and selectivity . Additionally, the use of environmentally benign solvents and reagents is emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include palladium catalysts and aryl halides.
Oxidation Reactions: Oxidizing agents such as bromine or hydrogen peroxide can be used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazole derivatives.
Oxidation Reactions: Products include oxidized pyrazole derivatives.
Scientific Research Applications
4-Bromo-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit succinate dehydrogenase, affecting mitochondrial electron transfer and energy production .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: A closely related compound used in similar applications.
1H-Pyrazole-1-carboxamidine: Another pyrazole derivative with different substituents and applications.
Uniqueness
4-Bromo-1H-pyrazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C4H4BrN3O |
|---|---|
Molecular Weight |
190.00 g/mol |
IUPAC Name |
4-bromopyrazole-1-carboxamide |
InChI |
InChI=1S/C4H4BrN3O/c5-3-1-7-8(2-3)4(6)9/h1-2H,(H2,6,9) |
InChI Key |
CRDUXHDLGFNLMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


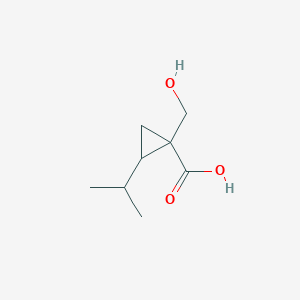

![21-Fluoro-2,3,6,7,8,9,10,11-octahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12974512.png)
![3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B12974517.png)
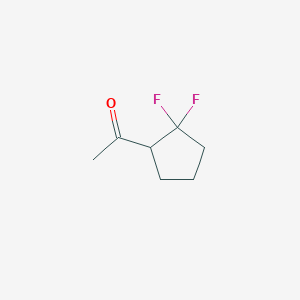
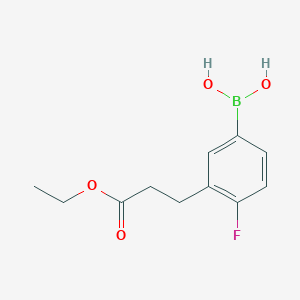
![1,4-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B12974531.png)

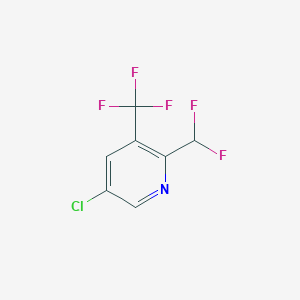
![1-(3,4,6,7-Tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one](/img/structure/B12974553.png)
